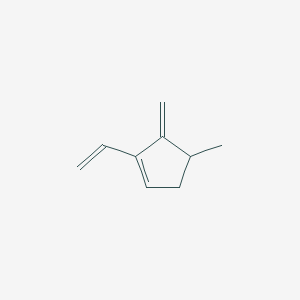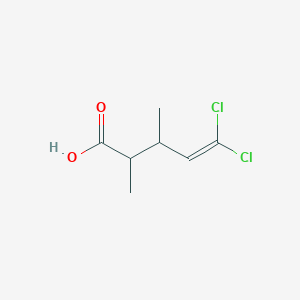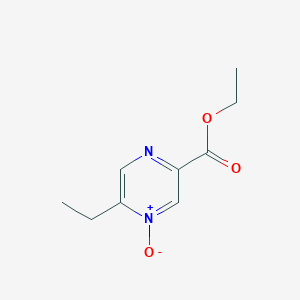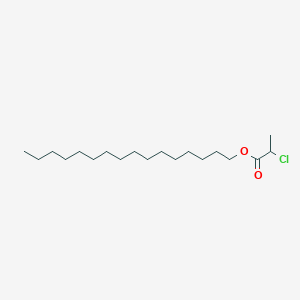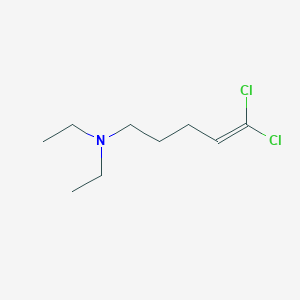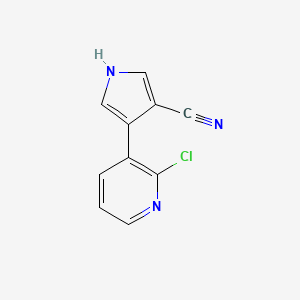![molecular formula C16H23NO3 B14396861 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine CAS No. 89833-20-5](/img/structure/B14396861.png)
1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine is a complex organic compound featuring a piperidine ring, a dioxolane ring, and a phenoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving primary amines and diols or via hydrogenation of pyridine derivatives
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and selectivity. Techniques such as microwave irradiation and the use of Grignard reagents have been reported to be effective in synthesizing piperidine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, phenol derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its structural properties can be exploited in the development of new materials with desired mechanical or chemical properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Mécanisme D'action
The mechanism of action of 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine involves its interaction with specific molecular targets. The phenoxymethyl group may interact with enzymes or receptors, while the piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Piperidine Derivatives: Compounds like piperidine, pyrrolidine, and piperazine share structural similarities with 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine.
Phenoxymethyl Derivatives: Compounds containing the phenoxymethyl group, such as phenoxymethylpenicillin, exhibit similar chemical reactivity.
Uniqueness: this compound is unique due to the combination of its three distinct structural motifs, which confer specific chemical and biological properties not found in simpler analogs .
Propriétés
Numéro CAS |
89833-20-5 |
|---|---|
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
1-[[2-(phenoxymethyl)-1,3-dioxolan-4-yl]methyl]piperidine |
InChI |
InChI=1S/C16H23NO3/c1-3-7-14(8-4-1)18-13-16-19-12-15(20-16)11-17-9-5-2-6-10-17/h1,3-4,7-8,15-16H,2,5-6,9-13H2 |
Clé InChI |
ASQYJEJEEVJGHH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2COC(O2)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane](/img/structure/B14396780.png)
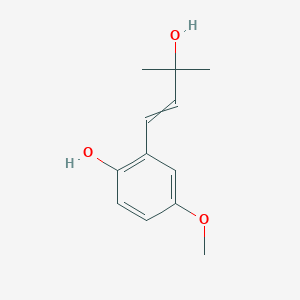

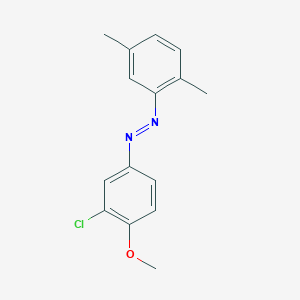
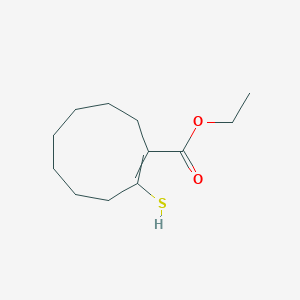
![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)
